
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate is a synthetic organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dimethanesulfonate moiety. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Sulfonate Ester: The protected amino compound is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the dimethanesulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine.
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It can be used to study enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate involves its reactivity towards nucleophiles and its ability to act as a protecting group. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Diacetate
- (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dibromide
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate is unique due to its specific combination of a Boc protecting group and dimethanesulfonate moiety, which imparts distinct reactivity and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H25NO8S2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate |
InChI |
InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
VVQGYZCBLJTGGR-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCOS(=O)(=O)C)COS(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


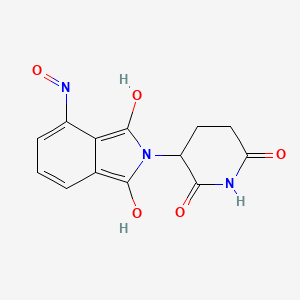
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
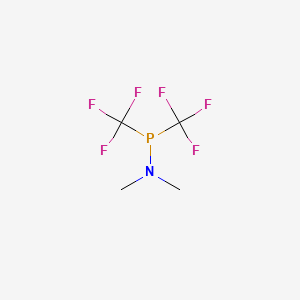
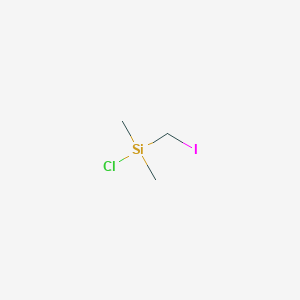
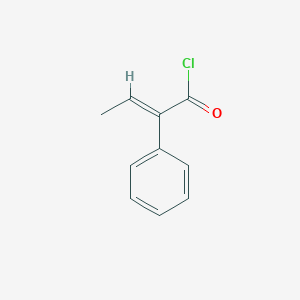

![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

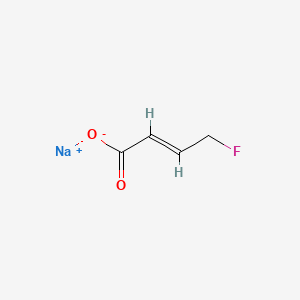

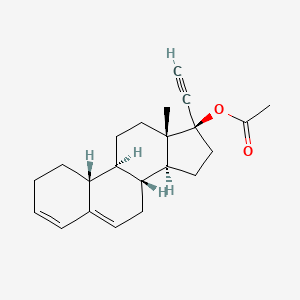

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
